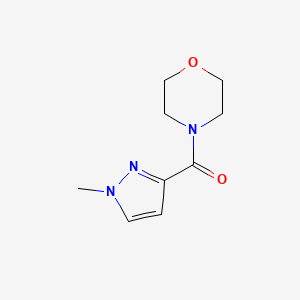
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone, also known as MPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. MPM is a small molecule inhibitor that has been shown to target specific enzymes and proteins in various biological pathways. In
作用機序
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves the inhibition of specific enzymes and proteins in various biological pathways. (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been shown to bind to the active site of CDK5 and HDACs, thereby preventing their activity. This inhibition leads to various downstream effects such as cell cycle arrest, apoptosis, and changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone depend on the specific biological pathway that is targeted. For example, inhibition of CDK5 by (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone leads to the suppression of neuronal cell death and the improvement of cognitive function in animal models of neurological disorders. Inhibition of HDACs by (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone leads to the suppression of cancer cell proliferation and the reduction of inflammation in animal models of cancer and inflammation.
実験室実験の利点と制限
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target enzymes and proteins, which allows for effective inhibition at low concentrations. However, (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone also has limitations. It has low solubility in aqueous solutions, which can limit its bioavailability in vivo. It also has off-target effects, which can lead to unintended consequences in biological systems.
将来の方向性
There are several future directions for the study of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone. One direction is the development of more potent and selective inhibitors of CDK5 and HDACs. Another direction is the investigation of the role of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone in other biological pathways and diseases. Additionally, the development of novel drug delivery systems for (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone could improve its bioavailability and efficacy in vivo. Overall, the study of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has significant potential for the development of new pharmacological therapies for various diseases.
合成法
The synthesis of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 3-morpholino-1-propene with 1-methyl-1H-pyrazol-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate product is then treated with a reducing agent such as sodium borohydride to produce the final product, (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been extensively studied for its potential pharmacological applications in various diseases such as cancer, inflammation, and neurological disorders. (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been shown to inhibit the activity of specific enzymes and proteins that are involved in these diseases. For example, (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression and inflammation.
特性
IUPAC Name |
(1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-8(10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZNOSGDKWEBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


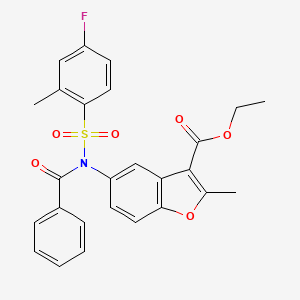
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)
![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)
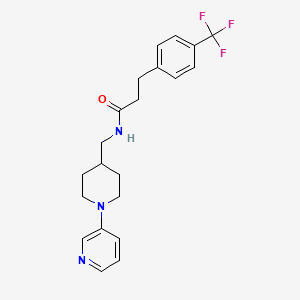
![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)
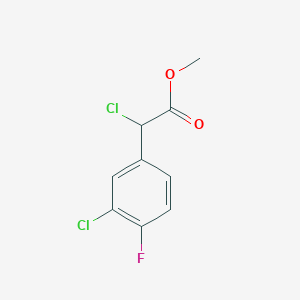
![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)
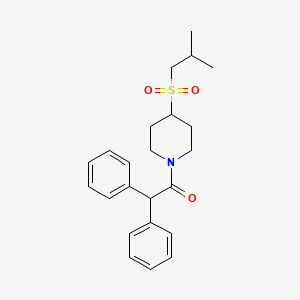
![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)